molecular formula C17H20FNO3S B4873924 1-(2-fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide

1-(2-fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide

Cat. No.: B4873924
M. Wt: 337.4 g/mol
InChI Key: MEIVPMFWKYETMS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Methanesulfonamide Intermediate: The initial step involves the reaction of methanesulfonyl chloride with an appropriate amine to form the methanesulfonamide intermediate.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with a fluorophenyl derivative, such as 2-fluorobenzyl chloride, under suitable conditions to introduce the fluorophenyl group.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with a methoxyphenyl derivative, such as 4-methoxyphenylpropylamine, to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted products.

Scientific Research Applications

1-(2-Fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: It is explored for its potential therapeutic applications in drug development.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-Fluorophenyl 4-Methoxyphenyl Sulfone: This compound also contains fluorophenyl and methoxyphenyl groups but differs in its sulfone structure.

    1-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde: This compound features a pyrazole ring and exhibits different chemical properties and applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-22-16-10-8-14(9-11-16)5-4-12-19-23(20,21)13-15-6-2-3-7-17(15)18/h2-3,6-11,19H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIVPMFWKYETMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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